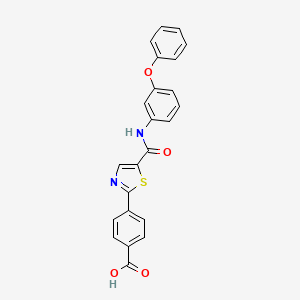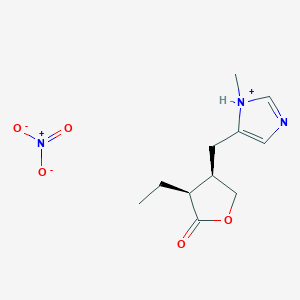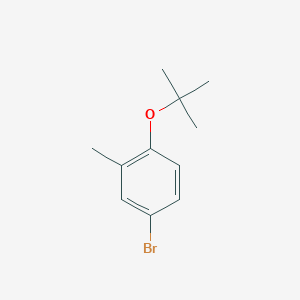
3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid involves several steps, typically starting with the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve acetylation and esterification reactions to introduce the acetoxy and acetyl groups, respectively. Industrial production methods would likely optimize these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as indole-3-carboxylic acid and indole-3-acetic acid . While these compounds share the indole nucleus, their unique functional groups confer different chemical properties and biological activities. For example, indole-3-acetic acid is a well-known plant hormone, whereas this compound may have more specialized applications in medicine and industry.
Eigenschaften
Molekularformel |
C13H11NO5 |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
1-acetyl-3-acetyloxyindole-5-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-7(15)14-6-12(19-8(2)16)10-5-9(13(17)18)3-4-11(10)14/h3-6H,1-2H3,(H,17,18) |
InChI-Schlüssel |
MMFLDYNJJKVZEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


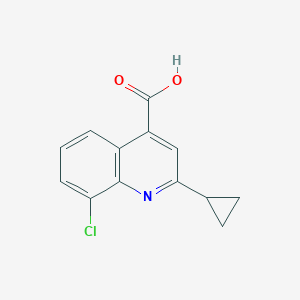

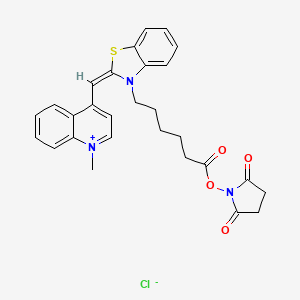
![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)

![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
